3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)7-5-4-6-12(16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJHTRYGKRKXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid typically involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide . The process involves the formation of a spirocyclic intermediate, which is then further functionalized to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure that contributes to its stability and reactivity. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating further chemical transformations.
Drug Development
The compound has been investigated for its potential as a building block in the synthesis of pharmaceuticals. Its structural attributes allow for modifications that can lead to the development of new therapeutic agents.
Case Study: Synthesis of Peptidomimetics
Research has demonstrated that derivatives of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid can be utilized to create peptidomimetics, which mimic the structure and function of peptides while offering improved stability and bioavailability. These compounds have shown promise in targeting various biological pathways involved in diseases such as cancer and diabetes.
Organic Synthesis
This compound acts as an important intermediate in organic synthesis, particularly in the construction of complex molecules.
Example: Synthesis of Spirocyclic Compounds
The spirocyclic nature of this compound allows chemists to explore novel synthetic routes that yield diverse spirocyclic compounds with potential applications in medicinal chemistry.
Material Science
Emerging studies suggest potential applications in material science, particularly in creating polymeric materials with unique properties derived from the compound's structure.
Research Insight: Biodegradable Polymers
Initial investigations into using this compound as a monomer for synthesizing biodegradable polymers indicate that it could contribute to environmentally friendly materials without sacrificing performance.
Comparative Analysis Table
| Application Area | Description | Notable Outcomes |
|---|---|---|
| Drug Development | Building block for peptidomimetics | Potential new therapies for cancer and diabetes |
| Organic Synthesis | Intermediate for spirocyclic compounds | Novel synthetic routes developed |
| Material Science | Monomer for biodegradable polymers | Environmentally friendly materials explored |
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism: Carboxylic Acid Substituent Position
Heteroatom Substitution in the Spiro Ring
- 9-[(tert-Butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic Acid (CAS: 1523352-94-4) Replaces nitrogen at position 3 with oxygen (3-oxa). Reduced hydrogen-bonding capacity compared to the nitrogen-containing analogue. Molecular formula: C₁₅H₂₃NO₅; molecular weight: 297.35 g/mol .
Functional Group Modifications
- 2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic Acid (CAS: 952480-32-9) Carboxylic acid replaced by an acetic acid side chain at position 9. Molecular weight: 323.43 g/mol .
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 2306254-66-8) Carboxylic acid substituted with a ketone group. Lower acidity and distinct reactivity in nucleophilic reactions. Molecular formula: C₁₅H₂₅NO₃; molecular weight: 267.36 g/mol .
Variations in Spiro Ring Size
- (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Smaller spiro ring system (spiro[2.4]heptane vs. spiro[5.5]undecane). Higher ring strain may reduce thermodynamic stability. Molecular formula: C₁₂H₁₉NO₄; molecular weight: 241.28 g/mol .
Physicochemical Comparison
*Estimated based on structural features and substituent polarity.
Biological Activity
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid, also known as 3-Boc-3-azaspiro[5.5]undecane-7-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C16H27NO4
- Molecular Weight : 297.39 g/mol
- CAS Number : 170228-81-6
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of derivatives of spirocyclic compounds related to 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane. For instance, derivatives synthesized from this compound have shown varying degrees of activity against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Activity Against Derivatives |
|---|---|
| Acinetobacter baumannii | High potency |
| Bacillus cereus | High potency |
| Staphylococcus aureus | Weak activity |
In a study involving spirocyclic derivatives of ciprofloxacin, compounds based on the azaspiro structure demonstrated significant antimicrobial activity, particularly against Acinetobacter baumannii and Bacillus cereus, suggesting that modifications to the azaspiro framework can enhance efficacy against these pathogens .
Structure-Activity Relationships (SAR)
The biological activity of 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane is influenced by its structural features. Modifications at various positions on the spirocyclic structure can lead to enhanced or reduced biological activity. For example, certain peripheral groups have been shown to increase potency against specific bacterial strains while maintaining selectivity .
Synthesis and Derivatives
The synthesis of 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane involves several key steps:
- Formation of the Spirocyclic Core : The initial reaction typically involves cyclization processes that form the azaspiro framework.
- Introduction of Functional Groups : Subsequent steps involve the introduction of carboxylic acid and tert-butoxycarbonyl (Boc) protecting groups.
The synthesis route can be optimized for yield and purity, with reported purities exceeding 95% .
Case Studies
- Study on Ciprofloxacin Derivatives : A comprehensive study synthesized thirty-six derivatives based on the azaspiro framework and tested them against various bacterial strains. The findings indicated that specific modifications led to increased antibacterial activity compared to the parent compound ciprofloxacin .
- Synthesis and Characterization : Research has demonstrated effective synthetic pathways leading to various stereoisomers of related compounds, providing insights into their biological activities through comparative analysis .
Q & A
Basic Research Questions
Q. What are the critical functional groups in 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid, and how do they influence its reactivity?
- Answer : The compound contains two key functional groups:
- tert-Butoxycarbonyl (Boc) group : Protects the amine during synthesis and can be removed under acidic conditions (e.g., TFA or HCl) .
- Carboxylic acid moiety : Enables conjugation reactions (e.g., amide bond formation) and impacts solubility in polar solvents .
- Spirocyclic framework : Enhances structural rigidity, which may affect binding affinity in pharmacological studies .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves:
Spirocycle formation : Intramolecular cyclization of precursors like amino alcohols or ketones using catalysts (e.g., Pd/C or acidic resins) .
Boc protection : Reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., DMAP or TEA) .
Carboxylic acid introduction : Oxidation of a primary alcohol or hydrolysis of a nitrile group .
- Optimization Tip : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) and purify intermediates using flash chromatography .
Advanced Research Questions
Q. How can computational methods aid in optimizing reaction conditions for synthesizing this compound?
- Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for spirocycle formation .
- Solvent Selection : COSMO-RS simulations assess solvent effects on Boc deprotection efficiency .
- Machine Learning : Train models on existing spirocyclic compound datasets to predict optimal catalysts or temperatures .
Q. How can researchers resolve contradictions in reported biological activities of similar spirocyclic compounds?
- Answer :
- Structural Comparison : Use X-ray crystallography or molecular docking to compare binding modes of analogs (e.g., tert-butyl vs. methyl substituents) .
- Bioactivity Assays : Conduct dose-response studies (e.g., IC measurements) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., impurity levels >2% in older studies) .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?
- Answer :
- Thermal Stability : DSC/TGA to assess decomposition temperatures (Boc group degrades at ~150°C) .
- Hydrolytic Stability : Accelerated aging studies (40°C/75% RH) with HPLC monitoring (C18 column, UV detection at 254 nm) .
- Light Sensitivity : UV-vis spectroscopy to track photodegradation products (e.g., loss of Boc group at 220 nm) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
